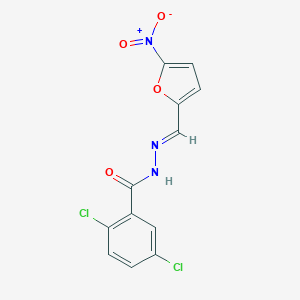
2,5-dichloro-N'-({5-nitro-2-furyl}methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide is a synthetic nitrofuran derivative known for its antibacterial and antiprotozoal properties. It was first synthesized in 1955 and has since been utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide typically involves the condensation of 2,5-dichlorobenzohydrazide with 5-nitro-2-furaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its antibacterial and antiprotozoal properties, making it useful in microbiological research.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial and protozoal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in DNA synthesis. The nitrofuran moiety is reduced within the microbial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Furazolidone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2,5-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide is unique due to its specific chemical structure, which imparts distinct antibacterial and antiprotozoal properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2,5-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-1-3-10(14)9(5-7)12(18)16-15-6-8-2-4-11(21-8)17(19)20/h1-6H,(H,16,18)/b15-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWCBFJFLYVHB-GIDUJCDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
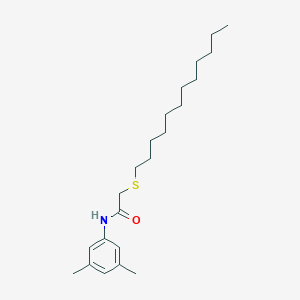
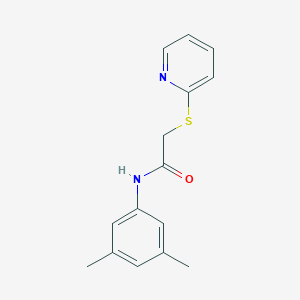
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)
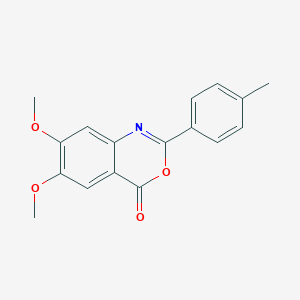
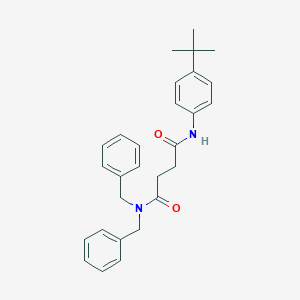
![N'-[(1E)-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B371350.png)
![(2E)-3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B371353.png)
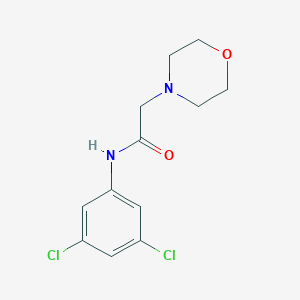

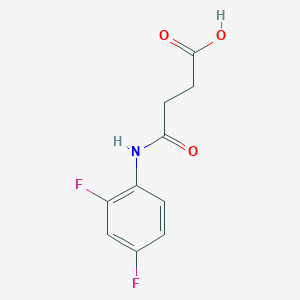

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
